Linifanib

Content Navigation

CAS Number

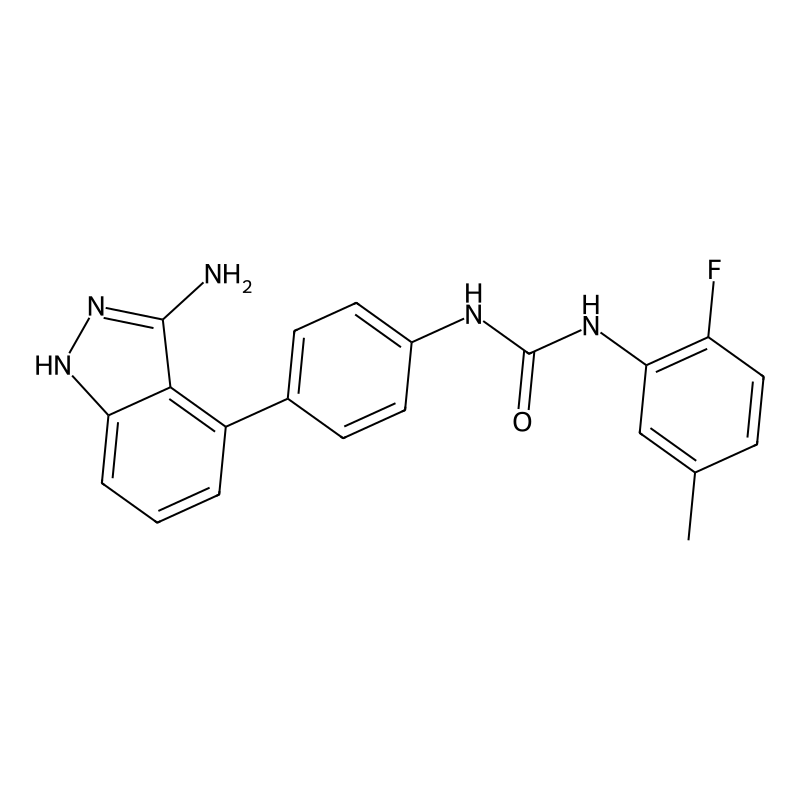

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Linifanib (CAS: 796967-16-3), also known as ABT-869, is an orally bioavailable, ATP-competitive receptor tyrosine kinase (RTK) inhibitor belonging to the diarylurea chemical class. In procurement and material selection, it is primarily sourced as a highly selective, high-purity reference standard for evaluating vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR) pathways. Unlike broader-spectrum kinase inhibitors, Linifanib is engineered to minimize off-target interactions with cytosolic and serine/threonine kinases. This structural and functional specificity makes it a critical baseline material for targeted angiogenesis assays, FLT3-dependent leukemic modeling, and as a synthetically tractable diarylurea scaffold for structure-activity relationship (SAR) campaigns in medicinal chemistry[1].

Substituting Linifanib with generic multi-kinase inhibitors, such as sorafenib or sunitinib, fundamentally alters the assay's off-target kinase profile and compromises experimental reproducibility. While sorafenib is a common procurement alternative for VEGFR/PDGFR inhibition, it concurrently exhibits potent inhibition of Raf-1 (IC50 ~6 nM), which introduces confounding variables by modulating the MAP kinase pathway [1]. Sunitinib similarly presents a broader off-target footprint across various receptor and non-receptor kinases. Procuring the exact Linifanib compound ensures that downstream phenotypic effects in cellular or in vivo models are driven strictly by VEGFR, PDGFR, and FLT3 blockade, preventing the off-target toxicity and complex signal interference characteristic of less selective baseline materials [2].

References

- [1] Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.

- [2] Aversa, C., et al. (2015). Linifanib: current status and future potential in cancer therapy. Expert Review of Anticancer Therapy, 15(6), 677-687.

Potent VEGFR2/KDR Inhibition vs. Standard Multikinase Inhibitors

Linifanib demonstrates superior potency against VEGFR2 (KDR) compared to common multikinase inhibitors like sorafenib and sunitinib. In cell-free assays, Linifanib achieves an IC50 of 4 nM, whereas sunitinib and sorafenib exhibit IC50 values of 80 nM and 90 nM, respectively .

| Evidence Dimension | VEGFR2 (KDR) IC50 in cell-free assays |

| Target Compound Data | 4 nM |

| Comparator Or Baseline | Sunitinib (80 nM) and Sorafenib (90 nM) |

| Quantified Difference | 20-fold higher potency against VEGFR2 |

| Conditions | Cell-free kinase assay |

Lower dosing requirements reduce the risk of non-specific toxicity in cellular assays, making it a more precise tool for isolating VEGFR2-dependent pathways.

Minimal Off-Target Raf-1 Inhibition for Pathway Isolation

While sorafenib is a standard comparator for VEGFR/PDGFR inhibition, it also potently inhibits Raf-1 (IC50 = 6 nM), which can confound experimental results by altering the MAP kinase pathway. Linifanib, in contrast, exhibits minimal activity against unrelated cytosolic kinases, including the Raf family, providing a highly selective profile for VEGFR/PDGFR [1].

| Evidence Dimension | Raf-1 IC50 |

| Target Compound Data | Minimal/insignificant activity |

| Comparator Or Baseline | Sorafenib (6 nM) |

| Quantified Difference | Orders of magnitude lower affinity for Raf-1 |

| Conditions | Kinase selectivity profiling |

Ensures that observed phenotypic changes in vascular or tumor models are driven by VEGFR/PDGFR blockade rather than confounding Raf-1 pathway interference.

High-Affinity FLT3 Inhibition for Leukemic Models

Linifanib is highly effective against mutant kinase-dependent cells, specifically exhibiting an IC50 of 4 nM against FLT3. This makes it a dual-purpose procurement choice for both angiogenesis and acute myeloid leukemia (AML) models, contrasting with inhibitors like sorafenib that possess weaker FLT3 activity (IC50 ~58-59 nM) .

| Evidence Dimension | FLT3 IC50 |

| Target Compound Data | 4 nM |

| Comparator Or Baseline | Sorafenib (58-59 nM) |

| Quantified Difference | ~14-fold higher potency against FLT3 |

| Conditions | Cell-free kinase assay |

Provides a highly potent baseline for studying FLT3-driven leukemogenesis and evaluating resistance mechanisms in AML.

Diarylurea Structural Baseline for SAR and Formulation Development

As a well-characterized 1,3-diarylurea derivative, Linifanib serves as a critical structural template for synthesizing novel multikinase inhibitors. Its synthesis via Suzuki coupling and urea formation pathways is well-documented, allowing it to act as a robust baseline for structure-activity relationship (SAR) studies aimed at modulating solubility or altering the kinase selectivity profile, compared to more synthetically complex macrocyclic TKIs [1].

| Evidence Dimension | Structural utility in SAR |

| Target Compound Data | Established diarylurea scaffold with documented Suzuki coupling synthesis |

| Comparator Or Baseline | Complex macrocyclic or structurally rigid TKIs |

| Quantified Difference | High synthetic accessibility and modularity for analog generation |

| Conditions | Medicinal chemistry and analog synthesis |

Enables medicinal chemists to use a validated, synthetically tractable core for developing next-generation kinase inhibitors with improved pharmacokinetic properties.

Selective Angiogenesis Assays (In Vitro and In Vivo)

Due to its 4 nM IC50 for VEGFR2 and minimal Raf-1 inhibition, Linifanib is the preferred choice for isolating VEGFR/PDGFR-dependent pathways in vascular models without the confounding MAP kinase interference seen with sorafenib [1].

FLT3-Dependent Leukemia Modeling

With a highly potent FLT3 IC50 of 4 nM, Linifanib serves as an excellent baseline compound for studying acute myeloid leukemia (AML) cell lines and xenografts, particularly in evaluating mutant kinase dependencies .

Medicinal Chemistry and SAR Studies

Linifanib's well-documented diarylurea scaffold and Suzuki coupling synthesis route make it an ideal structural precursor and benchmark for medicinal chemistry campaigns aiming to design novel, highly selective multi-kinase inhibitors [2].

Formulation and Pharmacokinetic Development

As a poorly water-soluble but highly potent active pharmaceutical ingredient (API), Linifanib is frequently procured as a baseline material for testing novel drug delivery systems, such as cyclodextrin-based (e.g., Captisol) or hydrotropic solubilization strategies [3].

References

- [1] Aversa, C., et al. (2015). Linifanib: current status and future potential in cancer therapy. Expert Review of Anticancer Therapy, 15(6), 677-687.

- [3] Kruger, A. W., et al. (2009). Synthesis of the Multitargeted Receptor Tyrosine Kinase Inhibitor Linifanib (ABT-869). Organic Process Research & Development, 13(6), 1419-1425.

- [4] US Patent US9968603B2 - Systems for sustained intraocular delivery of low solubility compounds.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

PDGFR family

PDGFR [HSA:5156 5159] [KO:K04363 K05089]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Dates

2: Wong CI, Koh TS, Soo R, Hartono S, Thng CH, McKeegan E, Yong WP, Chen CS, Lee SC, Wong J, Lim R, Sukri N, Lim SE, Ong AB, Steinberg J, Gupta N, Pradhan R, Humerickhouse R, Goh BC. Phase I and biomarker study of ABT-869, a multiple receptor tyrosine kinase inhibitor, in patients with refractory solid malignancies. J Clin Oncol. 2009 Oct 1;27(28):4718-26. Epub 2009 Aug 31. PubMed PMID: 19720910.

3: Zhou J, Goh BC, Albert DH, Chen CS. ABT-869, a promising multi-targeted tyrosine kinase inhibitor: from bench to bedside. J Hematol Oncol. 2009 Jul 30;2:33. PubMed PMID: 19642998; PubMed Central PMCID: PMC2729745.

4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Mar;31(2):107-46. PubMed PMID: 19455266.

5: Franklin PH, Banfor PN, Tapang P, Segreti JA, Widomski DL, Larson KJ, Noonan WT, Gintant GA, Davidsen SK, Albert DH, Fryer RM, Cox BF. Effect of the multitargeted receptor tyrosine kinase inhibitor, ABT-869 [N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea], on blood pressure in conscious rats and mice: reversal with antihypertensive agents and effect on tumor growth inhibition. J Pharmacol Exp Ther. 2009 Jun;329(3):928-37. Epub 2009 Mar 2. PubMed PMID: 19255283.

6: Banfor PN, Franklin PA, Segreti JA, Widomski DL, Davidsen SK, Albert DH, Cox BF, Fryer RM, Gintant GA. ETA receptor blockade with atrasentan prevents hypertension with the multitargeted tyrosine kinase inhibitor ABT-869 in telemetry-instrumented rats. J Cardiovasc Pharmacol. 2009 Feb;53(2):173-8. PubMed PMID: 19188829.

7: Zhou J, Bi C, Janakakumara JV, Liu SC, Chng WJ, Tay KG, Poon LF, Xie Z, Palaniyandi S, Yu H, Glaser KB, Albert DH, Davidsen SK, Chen CS. Enhanced activation of STAT pathways and overexpression of survivin confer resistance to FLT3 inhibitors and could be therapeutic targets in AML. Blood. 2009 Apr 23;113(17):4052-62. Epub 2009 Jan 14. PubMed PMID: 19144991.

8: Jasinghe VJ, Xie Z, Zhou J, Khng J, Poon LF, Senthilnathan P, Glaser KB, Albert DH, Davidsen SK, Chen CS. ABT-869, a multi-targeted tyrosine kinase inhibitor, in combination with rapamycin is effective for subcutaneous hepatocellular carcinoma xenograft. J Hepatol. 2008 Dec;49(6):985-97. Epub 2008 Oct 1. PubMed PMID: 18930332.

9: Wu H, Zhang J, Norem K, El-Shourbagy TA. Simultaneous determination of a hydrophobic drug candidate and its metabolite in human plasma with salting-out assisted liquid/liquid extraction using a mass spectrometry friendly salt. J Pharm Biomed Anal. 2008 Dec 1;48(4):1243-8. Epub 2008 Sep 9. PubMed PMID: 18926659.

10: Zhou J, Khng J, Jasinghe VJ, Bi C, Neo CH, Pan M, Poon LF, Xie Z, Yu H, Yeoh AE, Lu Y, Glaser KB, Albert DH, Davidsen SK, Chen CS. In vivo activity of ABT-869, a multi-target kinase inhibitor, against acute myeloid leukemia with wild-type FLT3 receptor. Leuk Res. 2008 Jul;32(7):1091-100. Epub 2007 Dec 26. PubMed PMID: 18160102.

11: Bayes M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Oct;29(8):547-83. PubMed PMID: 18040531.

12: Zhou J, Pan M, Xie Z, Loh SL, Bi C, Tai YC, Lilly M, Lim YP, Han JH, Glaser KB, Albert DH, Davidsen SK, Chen CS. Synergistic antileukemic effects between ABT-869 and chemotherapy involve downregulation of cell cycle-regulated genes and c-Mos-mediated MAPK pathway. Leukemia. 2008 Jan;22(1):138-46. Epub 2007 Oct 18. PubMed PMID: 17943175.

13: Bayés M, Rabasseda X, Prous JR. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2007 Jun;29(5):359-73. PubMed PMID: 17805439.

14: Dai Y, Hartandi K, Ji Z, Ahmed AA, Albert DH, Bauch JL, Bouska JJ, Bousquet PF, Cunha GA, Glaser KB, Harris CM, Hickman D, Guo J, Li J, Marcotte PA, Marsh KC, Moskey MD, Martin RL, Olson AM, Osterling DJ, Pease LJ, Soni NB, Stewart KD, Stoll VS, Tapang P, Reuter DR, Davidsen SK, Michaelides MR. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. J Med Chem. 2007 Apr 5;50(7):1584-97. Epub 2007 Mar 8. PubMed PMID: 17343372.

15: Shankar DB, Li J, Tapang P, Owen McCall J, Pease LJ, Dai Y, Wei RQ, Albert DH, Bouska JJ, Osterling DJ, Guo J, Marcotte PA, Johnson EF, Soni N, Hartandi K, Michaelides MR, Davidsen SK, Priceman SJ, Chang JC, Rhodes K, Shah N, Moore TB, Sakamoto KM, Glaser KB. ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia. Blood. 2007 Apr 15;109(8):3400-8. Epub 2007 Jan 5. PubMed PMID: 17209055; PubMed Central PMCID: PMC1852258.

16: Wang PG, Zhang J, Gage EM, Schmidt JM, Rodila RC, Ji QC, El-Shourbagy TA. A high-throughput liquid chromatography/tandem mass spectrometry method for simultaneous quantification of a hydrophobic drug candidate and its hydrophilic metabolite in human urine with a fully automated liquid/liquid extraction. Rapid Commun Mass Spectrom. 2006;20(22):3456-64. PubMed PMID: 17066370.

17: Rodila RC, Kim JC, Ji QC, El-Shourbagy TA. A high-throughput, fully automated liquid/liquid extraction liquid chromatography/mass spectrometry method for the quantitation of a new investigational drug ABT-869 and its metabolite A-849529 in human plasma samples. Rapid Commun Mass Spectrom. 2006;20(20):3067-75. PubMed PMID: 16969771.

18: Li L, Lin X, Shoemaker AR, Albert DH, Fesik SW, Shen Y. Hypoxia-inducible factor-1 inhibition in combination with temozolomide treatment exhibits robust antitumor efficacy in vivo. Clin Cancer Res. 2006 Aug 1;12(15):4747-54. PubMed PMID: 16899626.

19: Guo J, Marcotte PA, McCall JO, Dai Y, Pease LJ, Michaelides MR, Davidsen SK, Glaser KB. Inhibition of phosphorylation of the colony-stimulating factor-1 receptor (c-Fms) tyrosine kinase in transfected cells by ABT-869 and other tyrosine kinase inhibitors. Mol Cancer Ther. 2006 Apr;5(4):1007-13. PubMed PMID: 16648572.

20: Albert DH, Tapang P, Magoc TJ, Pease LJ, Reuter DR, Wei RQ, Li J, Guo J, Bousquet PF, Ghoreishi-Haack NS, Wang B, Bukofzer GT, Wang YC, Stavropoulos JA, Hartandi K, Niquette AL, Soni N, Johnson EF, McCall JO, Bouska JJ, Luo Y, Donawho CK, Dai Y, Marcotte PA, Glaser KB, Michaelides MR, Davidsen SK. Preclinical activity of ABT-869, a multitargeted receptor tyrosine kinase inhibitor. Mol Cancer Ther. 2006 Apr;5(4):995-1006. PubMed PMID: 16648571.

21: Carlson DM, Steinberg JL, Gordon G. Targeting the unmet medical need: the Abbott Laboratories oncology approach. Clin Adv Hematol Oncol. 2005 Sep;3(9):703-10. PubMed PMID: 16224444.